3-Formyl-5-hydroxybenzonitrile is an organic compound characterized by the presence of a formyl group (-CHO), a hydroxy group (-OH), and a nitrile group (-CN) attached to a benzene ring. Its molecular formula is C8H5NO2, with a molecular weight of 147.13 g/mol. This compound exhibits unique structural features that influence its chemical reactivity and biological activity, making it an interesting subject for research in organic chemistry and pharmacology.
Research indicates that 3-formyl-5-hydroxybenzonitrile and its derivatives exhibit significant biological activities. These compounds have been studied for their potential as enzyme inhibitors and receptor modulators, which could play roles in various therapeutic applications. For instance, they may inhibit enzymes involved in cancer pathways or inflammatory responses, showcasing their potential as drug candidates .
The synthesis of 3-formyl-5-hydroxybenzonitrile can be achieved through several methods:
3-Formyl-5-hydroxybenzonitrile has diverse applications in various fields:
Studies on the interactions of 3-formyl-5-hydroxybenzonitrile with biological targets have shown promising results. For example, its derivatives have been found to interact with specific enzymes and receptors, leading to inhibition or modulation of biological pathways relevant to diseases such as cancer and inflammation. These interactions suggest that further exploration could lead to the development of effective therapeutic agents .
Several compounds share structural similarities with 3-formyl-5-hydroxybenzonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Formylbenzonitrile | Lacks hydroxy group | No hydroxyl functionality; different reactivity |
4-Formylbenzonitrile | Formyl group at different position | Varying positioning affects chemical properties |
2-Hydroxybenzonitrile | Lacks formyl group | Only contains hydroxy functionality |
4-Hydroxybenzonitrile | Hydroxy group at para position | Different positioning alters reactivity |
3-Amino-5-hydroxybenzaldehyde | Contains an amino group instead of nitrile | Different functional groups lead to varied properties |
Uniqueness: The presence of both the formyl and hydroxy groups on the benzene ring gives 3-formyl-5-hydroxybenzonitrile distinct chemical reactivity and potential for diverse applications compared to its analogs .